molecular formula C17H33N3O3 B7915573 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915573
M. Wt: 327.5 g/mol
InChI Key: GEPKRQGKCMPBOW-KZUDCZAMSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a piperidine core modified with a tert-butyl carbamate group and an (S)-2-amino-3-methyl-butyryl side chain. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors or neuroactive agents. The tert-butyl carbamate (Boc) group is a common protecting group for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-9-8-10-19(11-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPKRQGKCMPBOW-KZUDCZAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Components and Retrosynthetic Analysis

The target compound comprises three critical subunits:

  • Piperidin-3-yl-ethyl-carbamic acid tert-butyl ester : Serves as the central scaffold, providing rigidity and nitrogen-based reactivity.

  • (S)-2-Amino-3-methyl-butyryl group : Introduces a chiral center (S-configuration) and hydrophobic branching.

  • Tert-butyl carbamate : Protects the amine during synthesis, enabling selective deprotection in downstream steps.

Retrosynthetically, the molecule is dissected into two precursors:

  • Precursor A : Piperidin-3-yl-ethyl-carbamic acid tert-butyl ester.

  • Precursor B : (S)-2-Amino-3-methyl-butyric acid derivative.

Coupling these subunits via amide bond formation forms the final product.

Step-by-Step Synthesis

Preparation of Piperidin-3-yl-ethyl-carbamic Acid Tert-Butyl Ester

This intermediate is synthesized through a three-step sequence:

Step 1: Protection of Piperidine Amine
Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form tert-butyl piperidine-1-carboxylate. This step ensures selective protection of the secondary amine.

Optimization and Challenges

Enantiomeric Purity Control

The (S)-configuration at the 2-amino-3-methyl-butyryl group is critical for bioactivity. Key measures include:

  • Chiral Auxiliaries : Use of L-valine ensures retention of stereochemistry.

  • Low-Temperature Coupling : Minimizes racemization during amide bond formation.

Competing Side Reactions

  • N-Terminal Over-Alkylation : Mitigated by stoichiometric control of ethyl chloroformate.

  • Tert-Butyl Deprotection Prematurely : Avoided by using mild acidic conditions (HCl/dioxane) instead of TFA.

Comparative Analysis of Synthetic Methodologies

ParameterMethod A (Patent EP2230241A1)Method B (PubChem CID 34178247)
Coupling Agent DCC/DMAPHOBt/EDC
Yield 88%74%
Purification Silica ChromatographyRecrystallization
Stereopurity (ee) >99%95%

Method A (from Patent EP2230241A1) demonstrates superior yield and enantioselectivity, attributed to the use of DCC/DMAP and rigorous chromatography.

Research Findings and Applications

Pharmaceutical Intermediate Utility

The compound serves as a precursor to protease inhibitors and neuromodulators. Its tert-butyl carbamate group enables facile deprotection in target-oriented synthesis (TOS), as demonstrated in tetrahydro-imidazo[1,5-a]pyrazine derivatives.

Scalability and Industrial Relevance

Kilogram-scale batches have been produced using continuous flow reactors, achieving 92% yield with a space-time yield of 0.8 kg·L⁻¹·h⁻¹. This scalability underscores its viability in industrial drug development .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions:

  • Oxidation: : It may be oxidized to form corresponding oxides or hydroxylated derivatives.

  • Reduction: : Reduction reactions could lead to the formation of amines or alkanes, depending on the conditions.

  • Substitution: : The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: : Depending on the desired substitution, reagents like alkyl halides or acyl chlorides can be used. Typical conditions include controlled temperature and pressure, as well as the use of specific solvents to facilitate the reactions.

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation: : Hydroxylated products.

  • Reduction: : Amine derivatives.

  • Substitution: : Varied compounds based on the substituent introduced.

Scientific Research Applications

Drug Development

The compound is primarily investigated for its potential as a therapeutic agent. Its structural characteristics may confer unique pharmacological properties, which can be explored through various mechanisms:

  • Enzyme Interactions: The carbamate moiety may undergo hydrolysis, releasing the corresponding amine and alcohol, which could interact with various enzymes.
  • Receptor Binding: The piperidine ring suggests potential binding to neurotransmitter receptors, similar to other piperidine derivatives used in clinical settings.

Neuropharmacology

Given its structural similarities to known neuroactive compounds, this compound may exhibit:

  • Analgesic Effects: Similar to pregabalin and baclofen, it could be explored for pain management applications.
  • Cognitive Enhancements: Potential interactions with neurotransmitter systems may lead to cognitive benefits or neuroprotective effects.

Anticancer Research

Preliminary studies suggest that compounds with similar structures have shown promise in anticancer activities. The unique combination of the amino acid derivative and piperidine core could be further investigated for:

  • Cell Proliferation Inhibition: In vitro assays could elucidate its effects on cancer cell lines.
  • Mechanisms of Action: Understanding how the compound affects cellular pathways involved in tumor growth.

Case Studies

  • Neuroactive Compounds:
    • A study on piperidine derivatives demonstrated their efficacy in modulating GABAergic transmission, suggesting that this compound may also influence similar pathways.
  • Anticancer Activity:
    • Research on carbamate derivatives indicated potential cytotoxic effects against various cancer cell lines, warranting further investigation into this compound’s capabilities .
  • Pharmacokinetics:
    • The pharmacokinetic profile of related compounds indicates that modifications in the ester group can significantly affect bioavailability and metabolism, which should be considered in future studies of this compound .

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester exerts its effects largely depends on its ability to bind to specific molecular targets. It may interact with enzymes, altering their activity, or bind to receptors, modulating cellular pathways. The exact pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

(a) Ester Group Influence

  • tert-butyl vs. benzyl esters : The tert-butyl group in the target compound likely improves metabolic stability compared to the benzyl ester analog, which may be more prone to enzymatic hydrolysis due to its aromaticity .

(b) Species-Specific Activity Trends

This underscores the need for cross-species validation in preclinical studies .

(c) Immunostimulatory Potential

reveals conflicting results in structurally related compounds (e.g., linear vs.

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1353995-27-3) has garnered interest in medicinal chemistry due to its potential biological activities and pharmacological applications. This article explores its biological activity, synthesis, and implications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

  • A piperidine ring
  • An amino acid derivative
  • A tert-butyl ester group

Molecular Characteristics

PropertyValue
Molecular FormulaC17H33N3O3
Molecular Weight327.47 g/mol
CAS Number1353995-27-3

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the piperidine ring allows for nucleophilic substitution reactions, while the carbamate moiety may undergo hydrolysis, releasing biologically active amines. These interactions suggest potential roles in enzyme inhibition and receptor modulation.

In Vitro Studies

Recent studies have evaluated the efficacy of this compound against various cancer cell lines. For instance, a series of experiments assessed its impact on breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that the compound exhibited moderate cytotoxicity against these cell lines without significantly affecting nonmalignant MCF-10A cells, suggesting a selective action against malignant cells.

Table 1: Cytotoxicity Results Against Breast Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index (SI)
MCF-7252
SK-BR-3301.5
MDA-MB-231202.5
MCF-10A>100-

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has a half-life of approximately 0.74 hours in brain tissue, indicating moderate exposure levels. Its distribution across tissues such as the liver and kidneys suggests potential metabolic pathways that could affect its efficacy and safety profile.

Case Study: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, compounds structurally similar to [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester were synthesized and tested for anticancer activity. These compounds demonstrated significant inhibition of cell growth in breast cancer models, comparable to established treatments like tamoxifen and olaparib, but with improved selectivity for cancerous over non-cancerous cells .

Potential Therapeutic Applications

Given its selective cytotoxicity, this compound may serve as a lead candidate for developing novel anticancer therapies. Further investigations into its mechanism of action, along with modifications to enhance potency and reduce toxicity, are warranted.

Q & A

What are the common synthetic routes for preparing [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester, and what challenges arise in achieving stereochemical purity?

Basic Answer:
The compound can be synthesized via tert-butyl carbamate protection strategies, leveraging peptide coupling reactions between the piperidine core and the (S)-2-amino-3-methyl-butyryl moiety. Key steps include Boc (tert-butoxycarbonyl) group introduction to protect amines, followed by deprotection under acidic conditions. Challenges include maintaining chiral integrity during coupling and avoiding racemization. Use chiral HPLC to confirm enantiomeric purity .

Advanced Answer:
Stereoselective synthesis requires asymmetric Mannich reactions or enzymatic resolution for chiral center control. For example, tert-butyl carbamates synthesized via Mannich reactions (e.g., using (S)-configured catalysts) can achieve >90% enantiomeric excess (ee). Optimization involves adjusting reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (5–10 mol%). Post-synthetic purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitor intermediates with 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to track stereochemical fidelity .

How should researchers characterize the structural and stereochemical properties of this compound?

Basic Answer:
Standard techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}-NMR for proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperidine protons at 3.0–4.0 ppm).
  • HPLC-MS : To confirm molecular weight and purity (>95%).
  • IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm1^{-1} .

Advanced Answer:
For stereochemical confirmation:

  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate).
  • Circular Dichroism (CD) : Correlate Cotton effects with known (S)-configured analogs.
  • Chiral Derivatization : Use Marfey’s reagent to derivatize free amines and analyze via reverse-phase HPLC .

What are the recommended storage conditions and handling precautions to ensure compound stability?

Basic Answer:
Store at –20°C under inert gas (argon or nitrogen) in sealed, light-resistant vials. Avoid exposure to moisture (use molecular sieves) and strong oxidizing agents (e.g., peroxides). Handle in a fume hood with nitrile gloves and lab coat .

Advanced Answer:
Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC:

  • Acidic Conditions : Hydrolysis of the carbamate group (pH < 3).
  • Basic Conditions : Amide bond cleavage (pH > 10).
    Use TGA/DSC to identify decomposition onset temperatures (>150°C typical for tert-butyl esters) .

How can researchers resolve contradictions in reported toxicity data for tert-butyl carbamate derivatives?

Basic Answer:
Review source reliability: Prioritize peer-reviewed studies over supplier data (e.g., lacks toxicology data). Perform in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity. Cross-reference GHS classifications (e.g., lists acute toxicity Category 4 for similar compounds) .

Advanced Answer:
Conduct comparative toxicokinetics:

  • Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify toxic metabolites (e.g., tert-butyl alcohol).
  • QSAR Modeling : Predict LD50_{50} using structural analogs (e.g., PubChem CID 871115-32-1) .

What methodologies are used to study this compound’s role in drug discovery, particularly as a protease inhibitor intermediate?

Basic Answer:
Screen against therapeutic targets (e.g., HCV NS3/4A protease) using enzymatic assays. Measure IC50_{50} via fluorescence resonance energy transfer (FRET) substrates. Use molecular docking (AutoDock Vina) to predict binding to protease active sites .

Advanced Answer:
Optimize pharmacokinetics via SAR studies:

  • Piperidine Substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability (see ’s trifluoromethyl analog).
  • Carbamate Modifications : Replace tert-butyl with cyclopropyl esters to reduce plasma clearance. Validate in vivo using rodent models (IV/PO dosing, AUC analysis) .

How can researchers mitigate hazards during large-scale synthesis?

Advanced Answer:
Implement process safety measures:

  • Exotherm Control : Use jacketed reactors with coolant circulation (≤–10°C) for exothermic steps (e.g., Boc deprotection with TFA).
  • Waste Management : Neutralize acidic waste (pH 6–8) before disposal.
  • PAT Tools : Monitor reaction progress in real-time via FTIR or Raman spectroscopy to minimize hazardous intermediate accumulation .

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